molecular formula C44H70O22 B1225835 [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Cat. No.: B1225835
M. Wt: 951.0 g/mol
InChI Key: QSRAJVGDWKFOGU-RYUVMFHASA-N
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Description

Rebaudioside C is one of the predominant steviol glycosides found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are natural sweeteners that are 200-300 times sweeter than sucrose and have minimal caloric content. Rebaudioside C is known for its relatively low sweetness compared to other steviol glycosides and is often used as a sweetness enhancer in various food and beverage applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rebaudioside C can be synthesized through enzymatic glycosylation reactions. One method involves the use of glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases. These enzymes facilitate the transfer of glucose or galactose residues to the steviol backbone, resulting in the formation of Rebaudioside C .

Industrial Production Methods

Industrial production of Rebaudioside C typically involves the extraction and purification from Stevia rebaudiana leaves. The process includes multiple crystallization steps to enrich the concentration of Rebaudioside C. For instance, a twice crystallization method from natural stevia resources has been shown to achieve high purity and recovery rates .

Chemical Reactions Analysis

Types of Reactions

Rebaudioside C undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation reactions involve the addition of sugar moieties to the steviol backbone, while hydrolysis reactions break down the glycosidic bonds, releasing the sugar units .

Common Reagents and Conditions

Common reagents used in the glycosylation of Rebaudioside C include chemically synthesized 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose. These reactions are typically carried out using engineered glycosynthases under controlled conditions .

Major Products Formed

The major products formed from the glycosylation of Rebaudioside C include various steviol glycoside analogues with different sensory properties. These analogues are used for sensory evaluation and analysis .

Mechanism of Action

Rebaudioside C exerts its effects primarily through its interaction with taste receptors on the tongue. The glycosylation pattern of Rebaudioside C influences its sweetness and sensory properties. The molecular targets and pathways involved in its mechanism of action include the activation of sweet taste receptors, leading to the perception of sweetness .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H70O22

Molecular Weight

951.0 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22?,23?,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38?,39+,41-,42-,43-,44+/m1/s1

InChI Key

QSRAJVGDWKFOGU-RYUVMFHASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CCC5[C@@]6(CCC[C@@](C6CC[C@]5(C3)CC4=C)(C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

synonyms

rebaudioside C

Origin of Product

United States

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